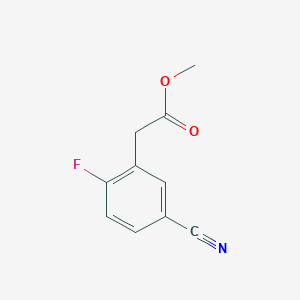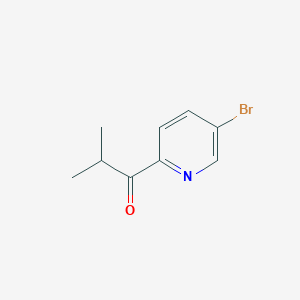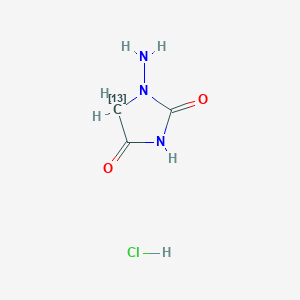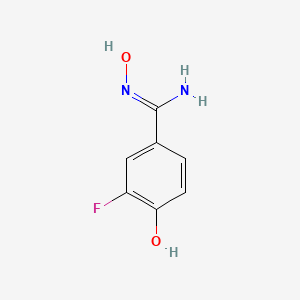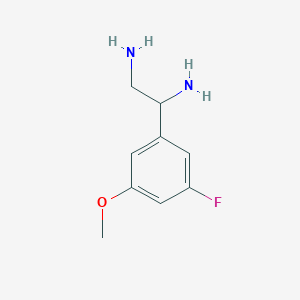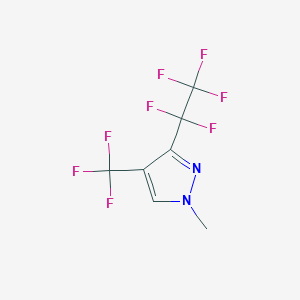
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound. The presence of trifluoromethyl and perfluoroethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to interact with biological systems, which makes them useful in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of Fluorinated Groups: The trifluoromethyl and perfluoroethyl groups are introduced via radical trifluoromethylation and perfluoroalkylation reactions. These reactions often require the use of reagents such as trifluoromethyl iodide and perfluoroalkyl iodides, along with radical initiators like azobisisobutyronitrile (AIBN).
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice (e.g., acetonitrile or dichloromethane) are optimized to achieve high yields.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolidines.
Applications De Recherche Scientifique
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Fluorinated pyrazoles are investigated for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its bioavailability and efficacy. The specific pathways involved depend on the target application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole can be compared with other fluorinated pyrazoles, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the perfluoroethyl group, resulting in different chemical properties and reactivity.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
3-(Perfluoroethyl)-1H-pyrazole: Lacks the methyl and trifluoromethyl groups, leading to distinct properties and uses.
The uniqueness of this compound lies in its combination of trifluoromethyl and perfluoroethyl groups, which impart enhanced stability, lipophilicity, and reactivity compared to its analogs.
Propriétés
Numéro CAS |
1845774-24-4 |
|---|---|
Formule moléculaire |
C7H4F8N2 |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H4F8N2/c1-17-2-3(6(10,11)12)4(16-17)5(8,9)7(13,14)15/h2H,1H3 |
Clé InChI |
JIFSQOOKYJPGKL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


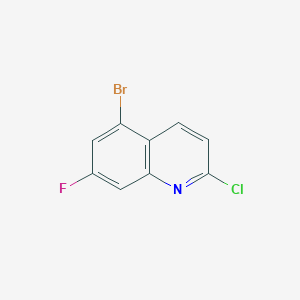
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

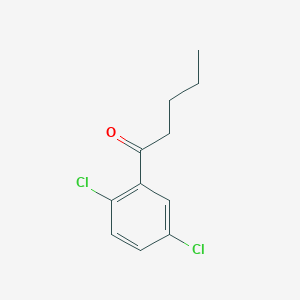
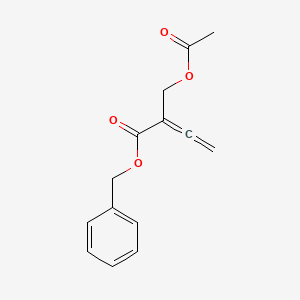
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
